molecular formula C11H8F4O B13028538 5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13028538
M. Wt: 232.17 g/mol
InChI Key: ZZSGGZQYTNYAGF-UHFFFAOYSA-N
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Description

5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated derivative of 3,4-dihydronaphthalen-1(2H)-one (DHN), a scaffold recognized for its significant potential in medicinal chemistry research. This compound is designed for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use. DHN derivatives are extensively studied as novel modulators of key biological pathways . Specifically, structural analogs of this core scaffold have demonstrated promising anti-cancer activity by promoting apoptosis and inhibiting the migration of hepatocellular carcinoma (HCC) cells via the inhibition of NF-κB and MAPK signaling pathways . The incorporation of fluorine and trifluoromethyl groups, as seen in related compounds, is a common strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity . Furthermore, DHN-based compounds are investigated for their anti-neuroinflammatory properties, where they can inhibit the activation of NF-κB in microglial cells, thereby reducing the release of pro-inflammatory cytokines and mediating neuroinflammation . The alpha, beta-unsaturated ketone moiety present in the structure is a key pharmacophore often associated with these bioactivities . Researchers utilize this compound and its analogs as critical intermediates in the synthesis of more complex molecules via reactions such as Claisen-Schmidt condensation .

Properties

Molecular Formula

C11H8F4O

Molecular Weight

232.17 g/mol

IUPAC Name

5-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H8F4O/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5H,1-3H2

InChI Key

ZZSGGZQYTNYAGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2F)C(F)(F)F)C(=O)C1

Origin of Product

United States

Preparation Methods

Claisen–Schmidt Condensation-Based Synthesis

This is the most commonly reported method for synthesizing derivatives of 3,4-dihydronaphthalen-1(2H)-one, including the target compound.

  • Starting materials : 7-fluoro-3,4-dihydronaphthalen-1(2H)-one and aromatic aldehydes bearing trifluoromethyl substituents.
  • Reaction conditions : Typically performed in methanol or acetic acid solvent systems.
  • Catalysts/base : Sodium hydroxide (NaOH) or dry hydrogen chloride gas for acid catalysis.
  • Procedure :
    • Dissolve the ketone and trifluoromethyl-substituted benzaldehyde in methanol or acetic acid.
    • Add NaOH dropwise under cold conditions (e.g., 268 K) or bubble dry HCl gas for acid catalysis.
    • Stir the mixture for several hours to days (3–5 h to 5 days depending on conditions).
    • Monitor the reaction by thin-layer chromatography (TLC).
    • Upon completion, isolate the product by filtration, neutralization, and purification via column chromatography.

Research findings :

  • The reaction yields α,β-unsaturated ketone derivatives with E stereochemistry of the olefinic double bond.
  • The fluorine atom at position 5 acts as a hydrogen bonding acceptor, influencing molecular conformation.
  • The trifluoromethyl group at position 7 enhances electron-withdrawing effects, stabilizing the intermediate and final product.

Copper-Catalyzed Annulation and Cyanotrifluoromethylation

A more recent and efficient synthetic method involves copper-catalyzed annulation of 1,7-enynes to directly construct trifluoromethyl-containing 3,4-dihydronaphthalen-1(2H)-ones.

  • Catalyst : Copper-based catalysts.
  • Substrates : 1,7-enynes with appropriate substitution patterns.
  • Reaction type : Annulation combined with cyanotrifluoromethylation.
  • Outcome : Stereodefined (Z)-3,4-dihydronaphthalen-1(2H)-ones with trifluoromethyl groups introduced in a single step.
  • Advantages : High stereoselectivity, operational simplicity, and direct trifluoromethyl incorporation without pre-functionalization.

This method is valuable for preparing trifluoromethylated derivatives but may require specialized substrates and catalysts.

Detailed Experimental Procedures and Conditions

Step Reagents/Conditions Description Yield/Notes
1 7-fluoro-3,4-dihydronaphthalen-1(2H)-one (1.00 g, 6.09 mmol), 4-morpholinobenzaldehyde (1.16 g, 6.09 mmol), methanol (10 mL), 25% NaOH (5 mL) Dissolve reactants in methanol under ice bath (268 K), add NaOH dropwise, stir, monitor by TLC White precipitate forms; product isolated by filtration and washing
2 7-fluoro-3,4-dihydronaphthalen-1(2H)-one (0.70 g, 4.26 mmol), 2-(trifluoromethyl)benzaldehyde (0.74 g, 4.26 mmol), acetic acid (10 mL), dry HCl gas Bubble HCl gas for 45 min, stir at room temperature for 5 days, neutralize with Na2CO3, extract with dichloromethane, purify by silica gel chromatography Product purified by column chromatography (petroleum ether:ethyl acetate = 8:1)
3 1,7-enynes, copper catalyst, cyanide source Copper-catalyzed annulation-cyanotrifluoromethylation under optimized conditions Stereodefined Z-isomers formed with good selectivity and yield

Analytical and Structural Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of fluorine and trifluoromethyl substituents and the dihydronaphthalenone core.
  • X-ray Crystallography : Confirms the E stereochemistry of the α,β-unsaturated ketone and the molecular conformation influenced by fluorine substituents.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and purity.
  • TLC Monitoring : Dichloromethane:methanol (40:1) or petroleum ether:ethyl acetate (8:1) solvent systems used for reaction monitoring and purity checks.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Claisen–Schmidt Condensation 7-fluoro-3,4-dihydronaphthalen-1(2H)-one, trifluoromethylbenzaldehyde, NaOH or HCl Methanol or acetic acid, room temp to 268 K, 3 h to 5 days Straightforward, well-established, good yields Longer reaction times, requires purification
Copper-Catalyzed Annulation 1,7-enynes, copper catalyst, cyanide source Catalytic, mild conditions Direct trifluoromethylation, stereoselective Requires specialized substrates and catalyst
Multi-step Synthesis via Intermediates Anisole + succinic anhydride → 7-methoxy intermediate → fluorination and trifluoromethylation Multi-step, various reagents Allows structural diversity More complex, lower overall yield

Research Findings and Practical Notes

  • The presence of electron-withdrawing fluorine and trifluoromethyl groups increases the electrophilicity of the ketone and influences the stereochemical outcome of condensation reactions.
  • Fluorine substitution at the 5-position acts as a hydrogen bond acceptor, affecting molecular packing and crystal structure.
  • The Claisen–Schmidt condensation remains the most accessible method for preparing the target compound and its derivatives, with reaction monitoring by TLC and purification by silica gel chromatography being standard.
  • Copper-catalyzed annulation offers a modern alternative for stereodefined trifluoromethylated products but may be less practical for routine synthesis.
  • Stock solutions for biological or formulation studies are typically prepared in DMSO, with solubility data available to guide concentration choices.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into dihydronaphthalenes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

    Substitution: Halogenated or nitro-substituted naphthalenones.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds related to 5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one. A series of fluoro and trifluoromethyl-substituted derivatives were synthesized to evaluate their effectiveness against resistant strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL, indicating potent antibacterial activity that surpasses traditional antibiotics .

2. Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have focused on the synthesis of derivatives that exhibit selective cytotoxicity towards various cancer cell lines. For instance, derivatives incorporating the 5-fluoro and trifluoromethyl groups have shown promising results in inhibiting cell proliferation in vitro, suggesting potential as anticancer agents .

Synthesis of Novel Compounds

1. Molecular Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows for modifications that lead to the development of new chemical entities with tailored biological activities. For example, it has been utilized in Claisen-Schmidt condensation reactions to create novel derivatives with enhanced pharmacological profiles .

2. Structure-Activity Relationship Studies

The incorporation of fluorine into organic compounds is known to affect their biological activity significantly. Research has indicated that the presence of fluorine atoms can enhance binding affinity to biological targets, making compounds like this compound valuable in structure-activity relationship studies aimed at optimizing drug candidates .

Case Study 1: Antibacterial Activity

In a study published in 2021, researchers synthesized a series of fluoro-substituted salicylanilide derivatives based on the structure of this compound. The study highlighted one derivative that demonstrated exceptional activity against multiple MRSA strains, suggesting that modifications at the fluorinated positions can lead to significant improvements in antibacterial efficacy .

Case Study 2: Anticancer Research

Another investigation focused on the synthesis of derivatives from this compound for potential anticancer applications. The study revealed that certain modifications led to compounds with high selectivity against specific cancer cell lines while maintaining low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Synthesis Method Biological Activity Crystallographic Data
5-Fluoro-7-(trifluoromethyl)-DHN 5-F, 7-CF₃ Likely Claisen-Schmidt Not reported Unavailable (needs study)
5-Fluoro-7-methyl-DHN (PubChem) 5-F, 7-CH₃ Unspecified Unreported No data
E-7-Fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN 7-F, 2-CF₃ (benzylidene) Claisen-Schmidt Unspecified Dihedral angle: 52.21°
(E)-7-Fluoro-2-(5-methoxypyridin-3-yl)-DHN 7-F, pyridinyl-methoxy Claisen-Schmidt Anti-inflammatory (IC₅₀: 12 μM) Not reported

Substituent Effects: Fluorine Position: Fluorine at position 5 (target compound) versus position 7 (e.g., ’s analog) alters electron-withdrawing effects and steric interactions. The 5-F position may reduce ring electron density more uniformly compared to 7-F . Trifluoromethyl vs.

Synthesis :

  • The Claisen-Schmidt condensation is a common method for synthesizing DHN derivatives, as seen in and . The target compound likely follows a similar pathway, with fluorinated aldehydes or ketones as reactants .

Crystallographic Data: While the target compound’s crystal structure is unreported, analogs like (E)-2-(4-chlorobenzylidene)-DHN exhibit dihedral angles of ~52° between aromatic rings, suggesting a non-planar conformation that influences packing and intermolecular interactions .

Biological Activity :

  • The pyridinyl-methoxy analog () demonstrates anti-inflammatory activity (IC₅₀: 12 μM), highlighting the role of heterocyclic substituents in bioactivity. The target compound’s -CF₃ group may further modulate such effects but requires empirical validation .

Key Research Findings

  • Structural Diversity : Substitution at position 2 (e.g., benzylidene or pyridinyl groups) versus positions 5/7 (target) significantly alters molecular geometry and bioactivity .

Notes and Limitations

  • Data Gaps : The target compound lacks reported crystallographic or biological data, limiting direct comparisons. Studies using SHELXL () or similar tools are needed to resolve its 3D structure .
  • Synthetic Challenges : Introducing -CF₃ at position 7 may require specialized fluorinating agents or protecting group strategies to avoid side reactions .

Biological Activity

5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiparasitic, and anticancer properties based on various research findings.

Chemical Structure

The compound is characterized by a fluorinated naphthalene structure, which enhances its biological activity. Its chemical formula is C13H8F4O, and it features a trifluoromethyl group that contributes to its lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties.

Key Findings:

  • In vitro Studies: The compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It showed significant inhibition zones in disc diffusion assays, indicating its potential as an antibacterial agent .
  • Mechanism of Action: Molecular docking studies suggest that the compound interacts effectively with bacterial proteins such as clumping factor A from Staphylococcus aureus, which is critical for its virulence .

Antiparasitic Activity

The antiparasitic potential of this compound has also been explored, particularly against malaria-causing Plasmodium species.

Research Insights:

  • Activity Against Plasmodium falciparum: In vitro assays demonstrated that this compound exhibited significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR-3) strains of Plasmodium falciparum. The IC50 values were reported to be lower than those of standard antimalarial drugs .
  • Proposed Mechanism: The compound is believed to induce oxidative stress in the parasite and disrupt cellular membranes, which aligns with the mechanisms observed in other naphthoquinone derivatives .

Anticancer Activity

The anticancer properties of this compound have garnered attention due to its potential in targeting various cancer cell lines.

Evaluation Results:

  • NCI Screening: The National Cancer Institute's screening indicated that this compound showed cytotoxic effects against several cancer cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498) cells, at concentrations as low as 105M10^{-5}M .
  • Mechanistic Insights: The compound is hypothesized to inhibit key signaling pathways involved in cancer cell proliferation and survival, although further studies are needed to elucidate the exact mechanisms .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 ValuesNotes
AntibacterialStaphylococcus aureusSignificant inhibitionEffective interaction with clumping factor A
AntiparasiticPlasmodium falciparum0.0049 μg/mL (3D7)Induces oxidative stress
AnticancerRPMI-8226, A549, A498105M10^{-5}MCytotoxic effects observed in multiple cell lines

Case Studies

  • Antibacterial Efficacy Study : A study published in MDPI explored the antibacterial activity of various naphthoquinone derivatives. This compound was among the most potent compounds tested against resistant bacterial strains .
  • Antimalarial Research : A comparative study highlighted that this compound outperformed traditional antimalarial drugs in inhibiting Plasmodium falciparum growth in vitro. The findings suggest it may serve as a lead compound for developing new antimalarial therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 7-fluoro-3,4-dihydronaphthalen-1(2H)-one and trifluoromethyl-substituted benzaldehydes. Key steps include:

  • Dissolving reactants in acetic acid or methanol under acidic conditions (e.g., dry HCl gas) to promote keto-enol tautomerism and cross-aldol addition .

  • Optimizing temperature (60–80°C) and stoichiometry (1:1.1 molar ratio of ketone to aldehyde) to enhance yields .

  • Purifying via recrystallization or column chromatography. For example, using methanol/ethyl acetate mixtures to isolate α,β-unsaturated ketone derivatives .

    • Data Table :
Reaction ComponentTypical ConditionsYield Range
Ketone (DHN derivative)4.26 mmol70–85%
Aldehyde (CF₃-substituted)4.41 mmol
SolventAcetic acid/methanol
CatalystHCl gas

Q. How is the crystal structure of this compound determined, and what structural parameters are critical for its characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation of solvent (e.g., methanol or DCM) .

  • Using SHELX programs (SHELXL for refinement) to model hydrogen atoms in idealized positions (C–H = 0.93–0.97 Å) and refine displacement parameters (Uiso = 1.2–1.5Ueq) .

  • Analyzing bond lengths (e.g., C=O at ~1.22 Å, C=C at ~1.35 Å) and dihedral angles (e.g., 51.7–69.5° between aromatic rings) to confirm stereochemistry .

    • Data Table :
ParameterValue (Å/°)Evidence Source
C=O bond length1.22
Olefinic C=C1.35–1.37
Dihedral angle (aromatic rings)51.7–69.5

Advanced Research Questions

Q. How do stereochemical distortions (e.g., non-coplanar aromatic rings) influence bioactivity in 3,4-dihydronaphthalenone derivatives?

  • Methodological Answer :

  • Dihedral angles between substituents (e.g., 7-fluoro and trifluoromethyl groups) create twisted conformations , enhancing interactions with hydrophobic protein pockets. For example:
  • A dihedral angle of ~69.5° between fluorinated and trifluoromethylbenzylidene groups improves binding to inflammatory targets (e.g., NF-κB) .
  • Non-coplanarity reduces steric hindrance, enabling deeper penetration into lipid bilayers or enzyme active sites .
  • Validate via docking studies (e.g., AutoDock Vina) using crystal structure coordinates to simulate ligand-receptor interactions .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or hydrogen bonding ambiguities?

  • Methodological Answer :

  • For disordered regions : Apply SHELXL restraints (e.g., SIMU, DELU) to model anisotropic displacement and suppress overfitting .
  • For hydrogen bonding : Use difference Fourier maps to locate weak interactions (e.g., C–H···π, Uiso > 0.05 Ų). Example: C18–H18A···O1 (3.55 Å) stabilizes crystal packing .
  • Cross-validate with DFT calculations (e.g., Gaussian 09) to compare experimental vs. theoretical bond lengths and angles .

Q. How can computational methods predict the pharmacokinetic properties of fluorinated dihydronaphthalenones?

  • Methodological Answer :

  • Use QSPR/ADME models (e.g., SwissADME):
  • Input SMILES notation to predict logP (lipophilicity: ~3.2 for CF₃ derivatives) and permeability (e.g., Blood-Brain Barrier score: −0.8) .
  • Assess metabolic stability via cytochrome P450 binding simulations (e.g., CYP3A4 affinity < −6.0 kcal/mol) .
  • Validate predictions with in vitro assays (e.g., microsomal stability tests) .

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